![molecular formula C29H48ClN5O8 B040714 (10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone CAS No. 121723-07-7](/img/structure/B40714.png)
(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
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Overview
Description
(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone is a useful research compound. Its molecular formula is C29H48ClN5O8 and its molecular weight is 630.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Osteoclast-like Multinucleated Cells
Chlorodestruxin has been studied for its effects on osteoclast-like multinucleated cells. The structure-activity relationships of Chlorodestruxin were elucidated through biological evaluation of synthetic Chlorodestruxins A, B, and E and their analogs for morphological changes in these cells .
Insecticidal Activity
Chlorodestruxin exhibits insecticidal activity. For example, Chlorodestruxin A causes silkworm hemocytes to undergo morphological changes .
Anti-viral Activity
Chlorodestruxin has been studied for its anti-viral properties. It can induce the expression of four heat shock proteins in Bm12 cells .
Immunosuppressive Activity
Chlorodestruxin has immunosuppressive activities. It interacts with an immunosuppressant, cyclosporine A, in silkworms stronger than FK506, and the effects in silkworms are stronger than those in humans .
Antitumor Activity
Chlorodestruxin B suppresses hepatocellular carcinoma cell growth and induces apoptosis by inhibiting the Wnt/β-catenin signaling pathway .
Antiresorptive Activities
In addition to its other properties, Chlorodestruxin exhibits antiresorptive activities .
Mechanism of Action
Target of Action
It is known to interact with various proteins and enzymes within the cell
Mode of Action
Chlorodestruxin’s mode of action is complex and multifaceted. It interacts with its targets, leading to a series of changes within the cell. The exact nature of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
Chlorodestruxin affects multiple biochemical pathways. It is known to disrupt normal cellular processes, leading to changes in cell morphology and function . The specific pathways affected and their downstream effects are subjects of ongoing research.
Result of Action
Chlorodestruxin has been shown to cause morphological changes in cells, disrupt cell adhesion and motility, and lead to cell death . It appears to have a multi-targeted approach to cellular structures and multiple life processes, leading to cell death .
Action Environment
The action, efficacy, and stability of Chlorodestruxin can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect its activity .
properties
IUPAC Name |
(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48ClN5O8/c1-8-17(4)23-28(41)34(7)24(16(2)3)29(42)33(6)18(5)25(38)31-12-11-22(37)43-21(14-19(36)15-30)27(40)35-13-9-10-20(35)26(39)32-23/h16-21,23-24,36H,8-15H2,1-7H3,(H,31,38)(H,32,39)/t17?,18-,19?,20+,21?,23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTLOXOGFQPKLT-XWKBWMEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(CCl)O)C)C)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H]1C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NCCC(=O)OC(C(=O)N2CCC[C@H]2C(=O)N1)CC(CCl)O)C)C)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48ClN5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420063 |
Source
|
Record name | Chlorodestruxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
CAS RN |
121723-07-7 |
Source
|
Record name | Chlorodestruxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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